1-Phenyl-1H-imidazole-4,5-dicarboxylic acid
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Overview
Description
1-Phenyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a phenyl group and two carboxylic acid groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-1H-imidazole-4,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of benzimidazole derivatives. For instance, benzimidazole can be oxidized using nitric acid and a catalyst such as iron(III) nitrate at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid groups.
Substitution: The phenyl group and imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Phenyl-1H-imidazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-imidazole-4,5-dicarboxylic acid varies depending on its application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways .
Comparison with Similar Compounds
1-Phenyl-1H-imidazole-4,5-dicarboxylic acid can be compared with other imidazole derivatives, such as:
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid: Similar structure but with the phenyl group at the 2-position.
4,5-Imidazoledicarboxylic acid: Lacks the phenyl group, making it less hydrophobic and potentially altering its reactivity and solubility.
N-substituted imidazole derivatives: These compounds have various substituents on the nitrogen atom of the imidazole ring, which can significantly impact their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C11H8N2O4 |
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Molecular Weight |
232.19 g/mol |
IUPAC Name |
1-phenylimidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c14-10(15)8-9(11(16)17)13(6-12-8)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,16,17) |
InChI Key |
HYCAAJACQJCSRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
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